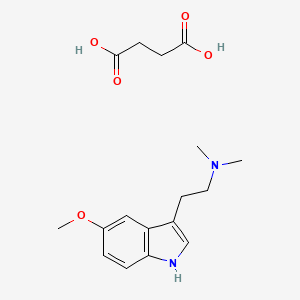

Mebufotenin succinate

Description

Structure

2D Structure

Properties

CAS No. |

2568048-63-3 |

|---|---|

Molecular Formula |

C17H24N2O5 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

butanedioic acid;2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C13H18N2O.C4H6O4/c1-15(2)7-6-10-9-14-13-5-4-11(16-3)8-12(10)13;5-3(6)1-2-4(7)8/h4-5,8-9,14H,6-7H2,1-3H3;1-2H2,(H,5,6)(H,7,8) |

InChI Key |

QGPJMYNZUUBWLQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)OC.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies of Mebufotenin Succinate

Chemical Synthesis Pathways for Mebufotenin Freebase

The synthesis of Mebufotenin freebase is a crucial first step before the formation of the succinate (B1194679) salt. Various synthetic routes have been explored to achieve high yield and purity.

Optimized Fischer Indole (B1671886) Reaction Approaches

The Fischer indole synthesis is a well-established and widely used method for constructing the indole ring system, which is the core of the Mebufotenin molecule. google.comsci-hub.se This reaction typically involves the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. google.com

Recent advancements have focused on optimizing this classic reaction for the large-scale and high-purity synthesis of Mebufotenin. One notable optimization involves a continuous flow synthesis approach. dmt-nexus.me This method offers enhanced control over reaction parameters such as temperature and residence time, leading to improved yield and purity. acs.org In one such optimization, the reaction of 4-methoxyphenylhydrazine hydrochloride with 4-(dimethylamino)butyraldehyde diethyl acetal (B89532) was investigated. The use of acetonitrile (B52724) as a co-solvent was found to be advantageous, particularly in addressing the poor solubility of the starting materials in water, which boosted the reaction conversion to 90%. dmt-nexus.me Further refinement of the temperature to 100°C resulted in full conversion to 5-MeO-DMT. dmt-nexus.me This continuous flow process, coupled with an in-line extraction, allows for the production of the pure freebase product in excellent yield (98%). dmt-nexus.me

Another key aspect of optimization in batch processes has been the strategic use of solvent choices to facilitate purification. For instance, after the Fischer indole reaction, a workup using greener solvents and an intermediate purification step via filtration through a silica (B1680970) pad can be employed to yield the crude freebase. sci-hub.sepharmtech.com

Exploration of Alternative Synthetic Routes

While the Fischer indole synthesis is a primary method, other synthetic pathways have been explored for the preparation of Mebufotenin. One of the most significant alternatives is the Speeter–Anthony tryptamine (B22526) synthesis. google.comsci-hub.se This method is a widely cited general approach for preparing substituted tryptamines and has been successfully used for the synthesis of 5-MeO-DMT. google.comsci-hub.se The Speeter–Anthony synthesis typically starts from a substituted indole, in this case, 5-methoxyindole. The synthesis proceeds by introducing the dimethylaminoethyl side chain at the 3-position of the indole ring. This is often achieved through a sequence of reactions involving an initial reaction with oxalyl chloride, followed by treatment with dimethylamine (B145610), and a final reduction step. mdpi.com

Another alternative approach involves the use of 5-methoxytryptamine (B125070) as a precursor. This pathway is considered a viable method for producing high-purity 5-MeO-DMT. nih.gov Additionally, a synthesis route starting from 5-methoxyindole-3-acetic acid has been described. This process involves the conversion of the acetic acid to the corresponding acid chloride, followed by reaction with dimethylamine to form the amide, which is then reduced to yield 5-MeO-DMT. semanticscholar.org

The table below summarizes the key aspects of these synthetic routes.

| Synthetic Route | Key Starting Materials | General Approach | Reported Advantages |

| Optimized Fischer Indole Synthesis | 4-methoxyphenylhydrazine, 4-(dimethylamino)butyraldehyde diethyl acetal | Condensation under acidic conditions, often in a continuous flow setup. | High yield and purity, scalable, good process control. dmt-nexus.meacs.org |

| Speeter–Anthony Tryptamine Synthesis | 5-methoxyindole | Addition of a dimethylaminoethyl side chain to the indole ring. | A general and well-established method for tryptamine synthesis. google.comsci-hub.se |

| From 5-methoxytryptamine | 5-methoxytryptamine | N,N-dimethylation of the primary amine. | A viable route for producing high-purity product. nih.gov |

| From 5-methoxyindole-3-acetic acid | 5-methoxyindole-3-acetic acid | Conversion to an amide followed by reduction. | An alternative pathway for the synthesis of the target molecule. semanticscholar.org |

Salt Formation and Optimization for Mebufotenin Succinate

Mebufotenin freebase has low water solubility and can be susceptible to degradation through oxidation. acs.orgresearchgate.net Therefore, conversion to a stable, water-soluble, and pharmaceutically acceptable salt form is essential for clinical development.

Process Development for Crystalline Active Pharmaceutical Ingredient (API)

The development of a crystalline form of an active pharmaceutical ingredient (API) is a critical step in drug development, as it influences properties such as stability, solubility, and bioavailability. solubilityofthings.comamericanpharmaceuticalreview.com For Mebufotenin, the succinate salt was selected for development due to its favorable properties. researchgate.netchalcogen.ro

A multi-gram scale process has been developed to produce crystalline this compound. The process begins with the high-yield synthesis of the 5-MeO-DMT freebase via an optimized Fischer indole reaction. The subsequent salt formation is a crucial step. In smaller-scale reactions, the succinate salt can be readily isolated by adding one equivalent of succinic acid to a solution of the freebase in acetone, leading to the precipitation of an insoluble crystalline solid. sci-hub.se

For larger-scale production, the procedure was refined to ensure consistent quality. This involved dissolving the freebase in methanol, treating the solution with activated charcoal to remove color impurities, and then concentrating the solution. sci-hub.sepharmtech.com The resulting solid succinate salt is then slurried in acetone, filtered, and dried to yield a crystalline solid of the desired polymorphic form. sci-hub.sepharmtech.com This process has been shown to produce a 1:1 this compound salt with high purity (99.86% by HPLC) and a net yield of 49%.

Solid-state characterization of the this compound API has confirmed it to be a stable crystalline anhydrate (form A) that is not hygroscopic. researchgate.netchalcogen.ro

Comparison with Other Pharmaceutically Acceptable Salt Forms

The selection of succinate as the counterion for Mebufotenin was the result of evaluating several pharmaceutically acceptable salt forms. A range of counterions, including chloride, sulfate (B86663), fumarate (B1241708), maleate, and others, were initially considered. sci-hub.se Preliminary evaluations were conducted on the hydrochloride, sulfate, fumarate, and succinate salts. sci-hub.se

The fumarate salt, while used in previous clinical studies with structurally similar tryptamines, was ultimately rejected. chalcogen.ro This was due to the fact that fumaric acid is a known Michael acceptor and has the potential to form covalent adducts with amine-containing APIs, a reactivity that is undesirable, especially if terminal sterilization methods like autoclaving are considered. chalcogen.ro Succinic acid, being a structurally similar dicarboxylic acid but lacking the reactive conjugated double bond of fumaric acid, does not share this chemical reactivity. chalcogen.ro

While detailed comparative data on all salt forms is not extensively published, the selection of the succinate salt was based on its ease of synthesis and favorable solid-state properties, including stability and lack of hygroscopicity. researchgate.netchalcogen.ro The hydrochloride salt of other tryptamines has been noted to be hygroscopic, which can present challenges in handling and formulation. chalcogen.ro The sulfate salt formation was also attempted, but the succinate salt was ultimately preferred. sci-hub.se

The following table provides a qualitative comparison of this compound with other potential salt forms based on available information.

| Salt Form | Reported/Anticipated Properties | Suitability for Pharmaceutical Development |

| Succinate | Stable, crystalline, non-hygroscopic, good water solubility. researchgate.netchalcogen.ro | High. Selected for clinical development due to favorable physicochemical properties. researchgate.netchalcogen.ro |

| Fumarate | Potential for chemical reactivity (Michael addition) with the amine of Mebufotenin. chalcogen.ro | Low. The potential for covalent adduct formation poses a significant stability risk. chalcogen.ro |

| Hydrochloride | Often hygroscopic in tryptamine salts. | Moderate to Low. Hygroscopicity can lead to issues with handling, stability, and formulation. |

| Sulfate | Formation attempted, but succinate was preferred. sci-hub.se | Moderate. Likely has good water solubility, but other properties may be less optimal than the succinate. |

Biosynthetic Research Approaches for Mebufotenin Production

In addition to chemical synthesis, there is growing interest in biosynthetic methods for the production of Mebufotenin and other tryptamines. These approaches leverage metabolic engineering in microorganisms to create sustainable and potentially more environmentally friendly production platforms.

Significant progress has been made in developing a biosynthetic pathway for Mebufotenin in the model bacterium Escherichia coli. researchgate.net This involves engineering the microbe to express the necessary enzymes to convert a simple carbon source like glucose, or a supplemented precursor like tryptophan, into the target molecule.

The biosynthetic pathway in E. coli has been developed to produce not only N,N-dimethyltryptamine (DMT) but also its 5-methoxy derivative, Mebufotenin. researchgate.net Through genetic and process optimization in benchtop fermenters, the in vivo production of these compounds has been demonstrated. For DMT, production titers of up to 74.7 ± 10.5 mg/L have been achieved with tryptophan supplementation. Importantly, the microbial production of 5-MeO-DMT has been reported for the first time in this system. This work provides a foundational platform for further optimization to increase production to industrially competitive levels.

Another innovative biosynthetic approach involves the use of cell-based synthesis. A cell line has been established from the parotid gland tissue of the Incilius alvarius toad, which naturally produces 5-MeO-DMT. chalcogen.ro The biosynthesis of 5-MeO-DMT in these cultured cells has been confirmed, offering a potentially cruelty-free and sustainable source of the natural compound for research and development. chalcogen.ro

Cell-Based Production Systems (e.g., Incilius alvarius Cell Lines)

A significant advancement in the sustainable production of mebufotenin (5-methoxy-N,N-dimethyltryptamine or 5-MeO-DMT) involves the use of cell cultures derived from the secretant glands of the Incilius alvarius toad. nih.govnih.govbiorxiv.orgbiorxiv.org This approach addresses the ecological pressures on the toad population, which arise from habitat loss and demand for its naturally produced secretions. nih.govnih.govbiorxiv.org

Research has demonstrated the feasibility of establishing a cell line from the parotoid gland tissue of the Incilius alvarius toad. nih.govbiorxiv.org In one such study, tissue was obtained via a wedge biopsy from the gland, and the isolated cells were cultured and immortalized. nih.govbiorxiv.org The cell cultures were maintained for over a month to assess their production capabilities. biorxiv.org

The presence of 5-MeO-DMT in the cell culture medium was confirmed using liquid chromatography with tandem mass spectrometry (LC-MS/MS), which verified the cell-based biosynthesis of the compound. nih.govnih.gov While initial studies were conducted on a small scale and did not quantify the concentration or yield, they established a proof-of-concept for this production method. nih.gov This cell-based biosynthesis offers a potentially cruelty-free and sustainable source of naturally derived 5-MeO-DMT for research and development purposes. nih.govnih.govbiorxiv.org

| Parameter | Description | Reference |

|---|---|---|

| Source Organism | Incilius alvarius (Colorado River or Sonoran Desert toad) | nih.govnih.gov |

| Tissue Source | Parotoid gland wedge biopsy | nih.govbiorxiv.org |

| Cell Culture Duration | The feasibility study maintained the culture for 45 days. | nih.govbiorxiv.org |

| Key Compound Produced | 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | nih.govbiorxiv.org |

| Analytical Confirmation | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | nih.govbiorxiv.org |

| Significance | Demonstrates a potentially sustainable and cruelty-free production method. | nih.govnih.gov |

De Novo Biosynthesis Investigations

De novo biosynthesis, which involves engineering microorganisms to produce target compounds from simple starting materials like glucose, represents another frontier in tryptamine synthesis. nih.gov Research has focused on using model microbes, such as Escherichia coli, as cellular factories for producing N,N-dimethyltryptamine (DMT) and its derivatives, including mebufotenin (5-MeO-DMT) and bufotenine. nih.gov

This approach leverages metabolic and genetic engineering to create a biosynthetic pathway within the microbe. nih.gov Studies have reported the first successful in vivo microbial production of 5-MeO-DMT and bufotenine. nih.gov By applying genetic and process optimization techniques in benchtop fermenters, researchers were able to demonstrate the production of these complex molecules. nih.gov

For the related compound DMT, production titers reached up to 74.7 ± 10.5 mg/L under fed-batch conditions with tryptophan supplementation. nih.gov Furthermore, the de novo production of DMT from glucose was achieved, yielding a maximum titer of 14.0 mg/L. nih.gov This work establishes a foundational platform for further optimization to increase production to industrially competitive levels, providing a potential alternative to both chemical synthesis and extraction from natural sources. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Host Organism | Escherichia coli | nih.gov |

| Target Compounds | N,N-dimethyltryptamine (DMT), 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), 5-hydroxy-N,N-dimethyltryptamine (bufotenine) | nih.gov |

| Methodology | Metabolic and genetic engineering to establish a biosynthetic pathway. | nih.gov |

| Reported Achievement | First reported instance of microbial in vivo production of 5-MeO-DMT and bufotenine. | nih.gov |

| DMT Titer (with Tryptophan) | 74.7 ± 10.5 mg/L | nih.gov |

| DMT Titer (from Glucose) | 14.0 mg/L | nih.gov |

Advanced Analytical Characterization of Mebufotenin Succinate

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are central to the analytical workflow for Mebufotenin succinate (B1194679), providing the means to separate the API from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of Mebufotenin succinate. The development of a robust, stability-indicating HPLC method requires careful optimization of several parameters to achieve adequate separation of all relevant species.

A typical reversed-phase HPLC (RP-HPLC) method would be developed, likely utilizing a C18 column. The mobile phase would consist of an aqueous component, often with a pH-adjusting buffer like ammonium acetate or formate to ensure consistent ionization of the analyte, and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution is commonly employed to resolve compounds with a range of polarities.

Method validation is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure the method is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or placebo ingredients.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the expected sample concentration.

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Detection Limit (LOD) and Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined, respectively, with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis | Parameter | Condition | | :--- | :--- | | Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 26 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 280 nm (UV) | | Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

For the structural elucidation of unknown impurities and the highly sensitive quantification of trace-level components, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool. Following separation by LC, the mass spectrometer provides mass-to-charge ratio (m/z) data, which offers critical information about the molecular weight of the eluting compounds.

In the context of this compound analysis, LC-MS/MS is applied to:

Impurity Identification: When unknown peaks are detected in the HPLC chromatogram, LC-MS can provide the molecular weight. Further fragmentation using tandem mass spectrometry (MS/MS) generates a characteristic pattern that can be used to deduce the structure of the impurity.

Degradation Pathway Elucidation: In forced degradation studies (exposing the drug substance to stress conditions like acid, base, heat, light, and oxidation), LC-MS/MS is used to identify the resulting degradation products, helping to understand the stability of the molecule.

Genotoxic Impurity Analysis: The technique offers the extremely low detection limits required for monitoring potentially genotoxic impurities, which have very strict control limits.

In-Process Monitoring and Quality Control Methodologies

In-process monitoring and quality control are essential for ensuring the consistency and quality of this compound throughout its manufacturing process. The analytical methods used for final product release are often adapted for in-process checks.

HPLC is a workhorse for this purpose, used to monitor the progress of chemical reactions, confirm the removal of starting materials and intermediates, and determine the purity of isolated intermediates. These checks at critical stages of the synthesis allow for adjustments to be made in real-time, preventing batch failures and ensuring the final API meets its specifications.

Other quality control methodologies would include:

Titration: For determining the salt content (succinate).

Loss on Drying: To measure the amount of volatile matter (e.g., water or residual solvents).

Residue on Ignition: To determine the extent of inorganic impurities.

Solid-State Characterization for Pharmaceutical Development

The solid-state properties of an API can significantly impact its stability, solubility, and bioavailability, as well as its manufacturability into a final dosage form. Therefore, a thorough solid-state characterization of this compound is a critical component of its pharmaceutical development.

Key techniques used for this purpose include:

X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form (polymorph) of the API. Different polymorphs can have different physical properties. XRPD provides a unique fingerprint for a specific crystal lattice.

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal behavior of the compound. It can detect polymorphic transitions, desolvation events, and decomposition.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of water or residual solvents in the API.

Dynamic Vapor Sorption (DVS): This technique measures the hygroscopicity of the material by assessing how much water vapor it absorbs at different relative humidity levels. This is crucial for determining appropriate storage and handling conditions.

Particle Size Analysis: Techniques like laser diffraction are used to determine the particle size distribution of the API powder, which can influence dissolution rates and formulation properties.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Ammonium acetate |

| Ammonium formate |

Molecular and Cellular Mechanisms of Action of Mebufotenin Preclinical and in Vitro Focus

Serotonin (B10506) Receptor Agonism and Selectivity

Mebufotenin is recognized as a non-selective serotonin receptor agonist. wikipedia.orgresearchgate.net Its interaction with various 5-HT receptor subtypes is a key aspect of its pharmacological profile.

Interactive Data Table: Mebufotenin Affinity for 5-HT1A Receptors

| Compound | Mean Ki (nM) at 5-HT1A Receptors |

|---|---|

| Mebufotenin | 1.8 |

| Psilocin | 48 |

Source: Data derived from postmortem human brain tissue studies. ghres.com

While having a higher affinity for 5-HT1A receptors, mebufotenin also engages with 5-HT2A receptors. sec.govghres.com In studies using postmortem human frontal cortex tissue, mebufotenin showed a mean Ki value of 123 nM at 5-HT2A receptors. ghres.com The ratio of affinity for 5-HT1A to 5-HT2A receptors for mebufotenin was found to be 68-fold, highlighting its preference for the 5-HT1A subtype. ghres.com The activation of 5-HT2A receptors is generally associated with excitatory actions on pyramidal cells. ghres.com The engagement of both 5-HT1A and 5-HT2A receptors, which have opposing effects on pyramidal cell activity, may contribute to the distinct psychoactive properties of different psychedelic compounds. ghres.com Information regarding the specific engagement of mebufotenin with 5-HT2B and 5-HT2C receptors is less detailed in the provided search results, though it is generally classified as a non-selective serotonin agonist. wikipedia.orgresearchgate.net

Interactive Data Table: Mebufotenin Affinity for 5-HT2A Receptors

| Compound | Mean Ki (nM) at 5-HT2A Receptors |

|---|---|

| Mebufotenin | 123 |

| Psilocin | 61 |

Source: Data derived from postmortem human brain tissue studies. ghres.com

Mebufotenin's binding profile is considered atypical when compared to other classic psychedelics due to its pronounced affinity for the 5-HT1A receptor. ghres.comresearchgate.net This strong interaction with 5-HT1A receptors, in addition to its effects on 5-HT2A receptors, likely contributes to its unique pharmacological and psychoactive characteristics. researchgate.netghres.com The differential affinity and functional activity at these and potentially other serotonergic receptors may explain the distinct subjective effects reported with various psychedelic drugs. ghres.com

Modulation of Monoamine Neurotransmission

Beyond direct receptor agonism, the potential for mebufotenin to modulate monoamine neurotransmission through other mechanisms has been considered.

Some research suggests that mebufotenin, in addition to its receptor agonist activity, may also bind to serotonin, norepinephrine, and dopamine (B1211576) transporters, thereby potentially inhibiting their reuptake. researchgate.net One study indicated that various 5-MeO-tryptamines, including mebufotenin, interact with the serotonin transporter (SERT), with the size of the amino group influencing affinity. nih.gov However, the primary mechanism of action is widely considered to be its direct agonism at serotonin receptors. sec.govghres.com

Metabolic Pathways and Active Metabolites

Cytochrome P450 2D6 (CYP2D6) Mediated O-Demethylation

Mebufotenin undergoes a significant metabolic transformation through the cytochrome P450 enzyme system. Specifically, the polymorphic CYP2D6 enzyme is responsible for its O-demethylation. nih.govnih.gov This process involves the removal of a methyl group from the 5-methoxy position on the indole (B1671886) ring structure of the Mebufotenin molecule. nih.govpsychedelicreview.com

In vitro studies using human liver microsomes have confirmed that CYP2D6 is the principal enzyme catalyzing this reaction. nih.gov When the primary inactivation pathway for Mebufotenin, mediated by monoamine oxidase A (MAO-A), is blocked by an inhibitor, the O-demethylation pathway becomes more prominent. nih.govnih.gov Investigations have shown a strong correlation between the rate of Mebufotenin O-demethylation and the activity of CYP2D6 in these microsomal studies. nih.gov Furthermore, research on different genetic variants of the CYP2D6 enzyme demonstrates that various isoforms possess distinct capacities for metabolizing Mebufotenin. nih.gov

Animal models have corroborated these findings. In vivo studies in mice engineered to express human CYP2D6 (Tg-CYP2D6) showed a higher systemic exposure to the resulting metabolite compared to wild-type mice, confirming that functional CYP2D6 enhances the O-demethylation of Mebufotenin. nih.gov

Role of Bufotenin (5-HO-DMT) as a Metabolite

The O-demethylation of Mebufotenin by CYP2D6 results in the formation of an active metabolite known as Bufotenin, or 5-hydroxy-N,N-dimethyltryptamine (5-HO-DMT). nih.govpsychedelicreview.com This metabolite is itself a psychoactive tryptamine (B22526). nih.gov A key pharmacological characteristic of Bufotenin is its significantly higher binding affinity for the serotonin 5-HT2A receptor compared to its parent compound, Mebufotenin. nih.govpsychedelicreview.comwikipedia.org

The production of Bufotenin is directly influenced by CYP2D6 activity. nih.gov Preclinical studies have shown that subjects with functional CYP2D6 enzymes have a greater capacity for this metabolic conversion, leading to higher systemic exposure to Bufotenin. nih.gov While Bufotenin is pharmacologically active, its contribution to the central psychoactive effects of Mebufotenin is a subject of ongoing investigation. This uncertainty stems from the fact that peripherally formed Bufotenin may have a limited ability to cross the blood-brain barrier and exert central effects. wikipedia.org Nevertheless, its formation represents a critical step in the biotransformation of Mebufotenin. nih.gov

| Parent Compound | Enzyme | Metabolic Process | Active Metabolite | Key Pharmacological Feature of Metabolite |

|---|---|---|---|---|

| Mebufotenin (5-MeO-DMT) | Cytochrome P450 2D6 (CYP2D6) | O-Demethylation | Bufotenin (5-HO-DMT) | Higher affinity for the 5-HT2A receptor than Mebufotenin. nih.govpsychedelicreview.com |

Synaptic Plasticity and Neural Circuit Modulation in Preclinical Models

Recent preclinical research has focused on the capacity of Mebufotenin to induce neural plasticity, suggesting that its effects extend beyond acute receptor binding to promoting lasting structural and functional changes in the brain.

Induction of Synaptic, Structural, and Functional Changes

Mebufotenin has been identified as a psychoplastogen, a substance capable of rapidly promoting structural and functional neural plasticity. escholarship.orgshroomer.com In vivo studies in mice have provided direct evidence for these effects. Using longitudinal two-photon microscopy, researchers have observed that a single administration of Mebufotenin induces a significant and long-lasting increase in the density of dendritic spines in the medial frontal cortex. nih.govbiorxiv.orgresearchgate.net This increase in spine density was found to be driven by an elevated rate of spine formation, which occurred within the first few days after administration and persisted for at least a month. nih.govpsypost.org

Further evidence comes from in vitro studies using human cerebral organoids. A proteomic analysis of organoids treated with Mebufotenin revealed a significant upregulation of proteins that are crucial for synaptic plasticity, such as the NMDA receptor and CaMK2, as well as proteins involved in the cytoskeletal reorganization necessary for these structural changes. nih.gov These findings demonstrate that Mebufotenin can directly promote molecular changes associated with the formation and strengthening of synaptic connections. nih.gov

Impact on Pyramidal Neurons of the Prefrontal Cortex

The prefrontal cortex (PFC) is a key area where the plasticity-promoting effects of Mebufotenin have been observed. The structural changes, specifically the increase in dendritic spine density, occur on the apical dendrites of pyramidal neurons in layer 5 of the medial frontal cortex in mice. nih.govresearchgate.net Pyramidal neurons are the principal excitatory neurons in the PFC, and alterations in their structure and function have profound implications for neural circuitry.

In addition to structural remodeling, Mebufotenin directly modulates the functional activity of these neurons. Electrophysiological studies in rodents have shown that Mebufotenin administration disrupts the typical firing patterns of pyramidal neurons in the medial prefrontal cortex. nih.gov Specifically, it was found to increase the discharge rate of approximately 51% of recorded pyramidal neurons while decreasing the discharge rate of another 35%. nih.gov This indicates a significant and complex modulation of the excitatory output of the PFC. nih.gov These functional alterations, combined with the induction of structural plasticity, suggest that Mebufotenin can reconfigure neural circuits, which may underlie its lasting behavioral effects. escholarship.orgresearchgate.net

| Model System | Brain Region | Affected Neurons | Observed Structural/Functional Change | Reference |

|---|---|---|---|---|

| Mice (in vivo) | Medial Frontal Cortex | Layer 5 Pyramidal Neurons | Long-lasting increase in dendritic spine density. | nih.gov |

| Rats (in vivo) | Medial Prefrontal Cortex | Pyramidal Neurons | Disrupted neuronal discharge (increase in 51%, decrease in 35%). | nih.gov |

| Human Cerebral Organoids (in vitro) | N/A | Cortical Neurons | Upregulation of proteins involved in synaptic plasticity (e.g., NMDAR, CaMK2). | nih.gov |

Preclinical Pharmacological and Biological Research of Mebufotenin

In Vitro Pharmacological Assays

In vitro studies have been crucial in characterizing the interaction of mebufotenin with various neural receptors and understanding its subsequent cellular effects.

Radioligand binding assays have demonstrated that mebufotenin is a non-selective serotonin (B10506) (5-HT) receptor agonist with a distinct binding profile. nih.gov It displays a particularly high affinity for the 5-HT1A receptor subtype. nih.govnih.gov Studies using cloned human receptors have quantified its binding affinity (Ki) at several 5-HT receptors, revealing high affinity (defined as Ki < 100 nM) for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT6, and 5-HT7 subtypes. nih.gov

A comparative radioligand binding study in postmortem human brain tissue highlighted the differences in affinity between mebufotenin and other classic psychedelics like psilocin and N,N-dimethyltryptamine (DMT) at 5-HT1A and 5-HT2A receptors. In hippocampal tissue, mebufotenin showed a high affinity for the 5-HT1A receptor, with a mean inhibition constant (Ki) of 1.8 nM. ghres.com This was substantially higher than the affinity of psilocin (48 nM) and DMT (38 nM) at the same receptor. ghres.com Conversely, at the 5-HT2A receptor in the frontal cortex, mebufotenin displayed a weaker affinity (Ki of 851 nM) compared to psilocin (12 nM) but higher than DMT (2621 nM). ghres.com This equates to an approximately 300-fold selectivity for the 5-HT1A receptor over the 5-HT2A receptor. nih.gov

| Compound | 5-HT1A Receptor (Hippocampus) | 5-HT2A Receptor (Frontal Cortex) |

|---|---|---|

| Mebufotenin | 1.8 | 851 |

| Psilocin | 48 | 12 |

| DMT | 38 | 2621 |

Data sourced from a poster presentation by GH Research, which utilized postmortem human brain samples. ghres.com

Functional assays have been employed to determine the efficacy of mebufotenin at its target receptors. These studies confirm its role as an agonist, particularly at serotonin receptors which are G protein-coupled receptors (GPCRs). nih.govwikipedia.org Mebufotenin's functional activity appears to be biased, meaning it preferentially activates certain intracellular signaling pathways over others.

Research indicates that mebufotenin demonstrates functional selectivity for G-protein-coupled signaling pathways over β-arrestin recruitment at the 5-HT2A receptor. nih.gov One study found a 100-fold difference in potency for the G-protein-coupled pathway compared to the β-arrestin pathway. nih.gov This suggests that mebufotenin activates signaling cascades independent of β-arrestin-2. nih.gov Furthermore, it has been shown to activate phospholipase A2 (PLA2) signaling 13-fold more than phospholipase C (PLC) signaling. nih.gov

In assays measuring calcium mobilization mediated by the 5-HT2C receptor, mebufotenin was identified as an agonist with a half-maximal effective concentration (EC50) of 5.4 nM. biorxiv.org Another study reported EC50 values of 1.80 to 3.87 nM at the 5-HT2A receptor and 3.92 to 1,060 nM at the 5-HT1A receptor, highlighting its potent agonist activity. wikipedia.org

| Assay | Receptor | Result (EC50) |

|---|---|---|

| Calcium Mobilization | 5-HT2C | 5.4 nM |

| Agonist Activity | 5-HT2A | 1.80 - 3.87 nM |

| 5-HT1A | 3.92 - 1,060 nM |

EC50 (half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response.

In Vivo Animal Models for Pharmacological Evaluation

Animal models are essential for assessing the behavioral and physiological effects of mebufotenin in a living system.

In rodent models, mebufotenin administration elicits a range of distinct behavioral responses. These effects are often studied to understand the compound's psychoactive potential and receptor-mediated actions. Observed behaviors in rats include forepaw treading, flat-body posture, the Straub tail response (a stiff, erect tail), and hindlimb abduction. researchgate.net

In mice, mebufotenin induces a dose-dependent increase in the head-twitch response, a behavior commonly used as a proxy for hallucinogenic effects in humans. five-meo.educationnih.gov It has also been shown to suppress social ultrasonic vocalizations produced by male mice during mating encounters. nih.gov

Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-inducing stimulus (pulse). It is a widely used measure of sensorimotor gating, a process that is disrupted in certain psychiatric disorders. nih.gov

The effect of mebufotenin on PPI shows interesting species-dependent differences. In rats, mebufotenin has been found to disrupt PPI. researchgate.netnih.gov This disruption of sensorimotor gating was antagonized by the 5-HT1A receptor antagonist WAY-100635, but not by a 5-HT2A antagonist, indicating that the effect is primarily mediated by 5-HT1A receptors in this species. nih.gov

Conversely, in several strains of mice, tryptamine (B22526) psychedelics including mebufotenin have been reported to increase PPI, rather than disrupt it. nih.gov This augmentation of PPI in mice was partially blocked by the 5-HT1A antagonist WAY-100635, suggesting that even this opposing effect is dependent on 5-HT1A receptor activation. nih.gov These findings highlight the complex role of the 5-HT1A receptor in modulating sensorimotor gating and underscore the importance of considering species differences in preclinical pharmacological research.

Ethical Considerations and Regulatory Frameworks in Preclinical Research

The preclinical evaluation of novel psychoactive compounds like Mebufotenin succinate (B1194679) is governed by a robust framework of ethical principles and regulatory requirements. These frameworks are designed to ensure the humane treatment of laboratory animals and to maximize the scientific validity and translational potential of preclinical findings. Central to this is the imperative to balance the potential therapeutic benefits of a new chemical entity with the ethical costs of animal use.

Principles of the 3Rs (Replace, Reduce, Refine) in Animal Testing

The principles of the 3Rs—Replacement, Reduction, and Refinement—are a cornerstone of ethical scientific research involving animals. bps.ac.ukeuropa.eu These principles, first described by Russell and Burch, are now embedded in international legislation and regulations governing the use of animals in scientific procedures. naturalsciences.chnc3rs.org.uk The European Medicines Agency (EMA) actively supports the implementation of the 3Rs for the ethical use of animals in medicine testing across the European Union. europa.eu

Replacement refers to the use of methods that avoid or replace the use of animals in research. bps.ac.uk This can be categorized into full replacement, such as the use of computer modeling or in vitro cell cultures, and partial replacement, which involves using animals with a lower potential for pain and suffering, such as invertebrates like Drosophila melanogaster. bps.ac.uk

Reduction focuses on minimizing the number of animals used in experiments while still obtaining scientifically valid and reproducible results. bps.ac.uknc3rs.org.uk This can be achieved through careful experimental design, the use of advanced statistical methods, and techniques like imaging that allow for multiple data points to be collected from a single animal over time. naturalsciences.ch

In the context of Mebufotenin succinate, the application of the 3Rs would involve a thorough consideration of non-animal models to explore its basic pharmacological properties before proceeding to in vivo studies. This could include using cell-based assays to determine its receptor binding profile and functional activity. When animal studies are deemed necessary, the principles of reduction and refinement would guide the experimental design to ensure the minimum number of animals are used and that their welfare is prioritized. A study on the effects of low-dose 1cp-LSD on canine anxiety, for instance, adhered to the 3Rs principles for animal experimentation. mdpi.com

Table 1: Application of the 3Rs in Preclinical Research of this compound

| Principle | Definition | Application to this compound Research |

|---|---|---|

| Replacement | Accelerating the development and use of robust alternative models and tools to replace the use of animals. bps.ac.uk | Initial screening using in silico models and in vitro assays to predict receptor affinity and potential psychoactive effects. |

| Reduction | Appropriately designing and planning experiments to minimize the quantity of animal subjects. bps.ac.uk | Employing power analysis to determine the minimum number of animals needed for statistical significance and using longitudinal study designs. |

| Refinement | Integrating the latest animal welfare techniques into experimentation to minimize pain, suffering, and distress. bps.ac.uk | Using non-invasive monitoring techniques and establishing clear humane endpoints for the studies. |

Evolution of Nonclinical Testing Requirements (e.g., FDA Modernization Act 2.0)

The regulatory landscape for preclinical testing is continuously evolving, with a significant recent development being the FDA Modernization Act 2.0, signed into law in the United States in December 2022. avma.orgtranscurebioservices.com This act amends the Federal Food, Drug, and Cosmetic Act to no longer mandate animal testing for new drugs before they enter human clinical trials. cn-bio.comncardia.com Instead, it allows for the use of alternative, human-relevant testing methods to establish the safety and effectiveness of a drug. cn-bio.com

The FDA Modernization Act 2.0 does not eliminate animal testing altogether but clarifies that data from alternative methods such as cell-based assays, organ-on-a-chip systems, and computer models can be used in new drug applications. avma.orgcn-bio.com This legislative change is intended to improve the predictive value of preclinical safety and efficacy assessments and to reduce the reliance on animal models. ncardia.com The act substitutes the term "nonclinical tests" for "preclinical tests" and broadens the definition of nonclinical tests to include these newer methodologies. cn-bio.com

This shift in regulatory requirements has significant implications for the development of compounds like this compound. It opens the door for a more integrated testing strategy where human-relevant in vitro models, such as those using human induced pluripotent stem cells (iPSCs), can be used to better predict human responses. ncardia.com For a psychoactive compound, this could involve using advanced cellular models of the human brain to investigate its neurophysiological effects. While animal models may still be considered necessary in some cases, the FDA Modernization Act 2.0 encourages a more scientifically driven approach to preclinical testing, where the most appropriate model, whether animal or non-animal, is used. transcurebioservices.com

Table 2: Key Provisions of the FDA Modernization Act 2.0

| Provision | Description | Implication for this compound Development |

|---|---|---|

| Elimination of Mandatory Animal Testing | The requirement for animal testing for new drug approval has been removed. cn-bio.comncardia.com | Greater flexibility in preclinical testing strategies, allowing for the use of the most scientifically relevant models. |

| Acceptance of Alternative Methods | Allows for the use of data from cell-based assays, organ-on-a-chip systems, and computer models in new drug applications. avma.orgcn-bio.com | Opportunities to use human-relevant in vitro systems to assess the safety and efficacy of this compound. |

| Focus on Human-Relevant Data | Encourages the use of testing methods that are more predictive of human outcomes. ncardia.com | Potential for more accurate preclinical data, which could improve the success rate of clinical trials. |

Predictive Value of Animal Models in Drug Development

The predictive value of animal models is a critical consideration in drug development, particularly for compounds targeting the central nervous system. acnp.org While animal models have been instrumental in advancing our understanding of many diseases, their ability to accurately predict the efficacy and safety of new drugs in humans has limitations. ijrpc.com Differences in physiology, genetics, and drug metabolism between animals and humans can lead to discrepancies between preclinical and clinical outcomes. ijrpc.com

For psychedelic compounds, rodent behavioral assays such as the head-twitch response are considered valuable tools for predicting psychedelic potential in humans. nih.gov The head-twitch response in mice is induced by known psychedelic 5-HT2A receptor agonists and not by non-psychedelic agonists, giving it predictive validity. nih.gov However, modeling the full spectrum of subjective human experiences induced by psychedelics in animals is likely impossible. nih.gov

Despite their limitations, animal models remain important for studying the neurobiological effects of novel compounds. acnp.org They allow for invasive techniques that cannot be used in humans, providing insights into the molecular and cellular mechanisms of drug action. acnp.orgnih.gov For this compound, animal models could be used to investigate its effects on neurotransmitter systems, gene expression, and neural circuitry.

The use of translational animal models is crucial for bridging the gap between preclinical findings and clinical applications. springernature.com Researchers are continually working to develop more refined and predictive animal models of psychiatric disorders. nih.gov The ultimate goal is to use these models to better understand the therapeutic potential and underlying mechanisms of action of new psychedelic compounds, which can help in the design of more effective clinical trials. springernature.com It is important to acknowledge, however, that the predictive accuracy of animal studies for drug efficacy is estimated to have a correlation of about 37% to 60% with human outcomes, highlighting significant limitations. frontiersin.org

Theoretical Frameworks and Structure Activity Relationship Sar Studies

Ligand-Receptor Interaction Models

The activation of G protein-coupled receptors (GPCRs), such as the serotonin (B10506) receptors targeted by Mebufotenin, is often conceptualized through the lens of the two-state model and the ternary complex model. nih.govtmc.edu These models provide a framework for understanding how an agonist binding to a receptor initiates a cellular response.

The two-state model posits that a receptor exists in equilibrium between two principal conformations: an inactive state (R) and an active state (R). nih.gov In the absence of a ligand, this equilibrium is heavily shifted towards the inactive R state. Agonists, like Mebufotenin, exhibit a higher affinity for the active R conformation. By binding to R*, the agonist stabilizes this state, shifting the equilibrium away from the inactive state and promoting receptor activation. nih.gov This conformational change is the critical step that allows the receptor to interact with intracellular signaling partners like G proteins. nih.govtmc.edu

The ternary complex model expands on this by explicitly including the G protein as a third component. In this model, the agonist (A) binds to the receptor (R), forming an initial complex (AR). This binding induces or stabilizes the active receptor conformation (R), which then has a high affinity for the G protein (G). The formation of the stable, high-affinity ternary complex (ARG) is the key event that triggers the dissociation of GDP from the G protein and the binding of GTP, leading to the activation of downstream signaling pathways. tmc.edu

For serotonin receptors, a bipartite model has been proposed that centers on the distinct roles of the 5-HT1A and 5-HT2A receptors in mediating adaptive responses. nih.govresearchgate.net Agonism at these two key receptors can lead to different, and sometimes opposing, cellular effects, highlighting the complexity of serotonergic signaling. nih.govghres.com The interaction of Mebufotenin with these receptors, understood through the two-state and ternary complex models, is fundamental to its pharmacological activity.

Pharmacophore modeling is a crucial computational strategy in drug design used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. rasalifesciences.com A pharmacophore represents the key steric and electronic properties that govern a ligand's binding to a receptor, such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively charged groups. rasalifesciences.com

For serotonin receptors, various pharmacophore models have been developed to understand the structural requirements for ligand binding and to design new molecules with improved affinity and selectivity. nih.govacs.org These models are built by analyzing the structures of known active ligands or by examining the ligand-binding pocket of the receptor itself. rasalifesciences.comacs.org

Key features of a typical tryptamine (B22526) pharmacophore for serotonin receptors include:

An ionizable nitrogen atom (in the ethylamine (B1201723) side chain) that is protonated at physiological pH and forms a crucial ionic interaction with a conserved aspartate residue in the receptor's binding pocket.

An indole (B1671886) ring system that engages in aromatic or hydrophobic interactions within the binding site.

A specific spatial relationship between the ionizable nitrogen and the centroid of the indole ring.

The structure of Mebufotenin fits this general pharmacophore. Substitutions on the indole ring, such as the 5-methoxy group, and modifications to the N,N-dialkyl groups on the side chain can significantly alter a compound's affinity and efficacy at different serotonin receptor subtypes. nih.gov For example, pharmacophore models for the 5-HT7 receptor have identified three hydrophobic regions, a positively charged center, and a hydrogen bond acceptor as key features for antagonism. nih.gov While specific models for 5-HT1A and 5-HT2A receptors differ in their precise details, they share the core tryptamine features, which are then refined to explain subtype selectivity.

Structure-Activity Relationships of Tryptamine Analogs

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For tryptamine analogs like Mebufotenin, SAR studies have provided significant insights into how modifications to the indole core and the ethylamine side chain affect interactions with serotonin receptors. acs.orgnih.gov

The N,N-dialkyl substituents on the ethylamine side chain of tryptamines play a critical role in determining their pharmacological properties. acs.org Systematic investigation of these groups has revealed important trends in potency and efficacy at 5-HT2A receptors. acs.orgnih.gov

Generally, the potency of 4-hydroxy-N,N-dialkyltryptamines in vivo appears to be related to the steric bulk of the N-alkyl groups. acs.org For instance, increasing the size of the alkyl groups can impact how the ligand fits into the receptor's binding pocket, thereby altering its activity. Studies have shown that while many N,N-dialkyltryptamines act as full or partial agonists at 5-HT2 subtypes, tryptamines with bulkier N-alkyl groups may exhibit lower potency at 5-HT2C receptors. nih.gov

The table below summarizes findings from a study on 4-hydroxy-N,N-dialkyltryptamines, demonstrating how variations in the N,N-dialkyl groups affect their in vivo potency, as measured by the head-twitch response (HTR) in mice, an assay used to assess 5-HT2A activation. acs.org

| Compound | R1 | R2 | HTR ED₅₀ (μmol/kg) acs.org |

|---|---|---|---|

| 4-HO-DMT (Psilocin) | Methyl | Methyl | 1.12 |

| 4-HO-MET | Methyl | Ethyl | 0.65 |

| 4-HO-DET | Ethyl | Ethyl | 1.25 |

| 4-HO-MPT | Methyl | Propyl | 1.39 |

| 4-HO-DPT | Propyl | Propyl | 2.18 |

| 4-HO-MIPT | Methyl | Isopropyl | 1.25 |

| 4-HO-DIPT | Isopropyl | Isopropyl | 3.46 |

Table 1. Effect of N,N-Dialkyl Substitution on In Vivo Potency of 4-Hydroxytryptamines.

These data illustrate that small changes to the N-alkyl substituents can lead to significant differences in biological activity, providing a basis for designing analogs with tailored pharmacological profiles.

Bioisosteric replacement is a strategy in medicinal chemistry where a part of a molecule is replaced by another chemical group with similar physical or chemical properties, with the goal of enhancing the compound's activity or optimizing its pharmacokinetic properties. semanticscholar.orgacs.org The indazole ring is known to be an effective bioisostere for the indole nucleus found in tryptamines. semanticscholar.orgnih.gov

Recent research has focused on the synthesis and pharmacological evaluation of indazole analogs of Mebufotenin (5-MeO-DMT) and related tryptamines. semanticscholar.orgacs.orgnih.gov In these compounds, the indole core is replaced with an indazole moiety. This modification has been explored to investigate its impact on 5-HT2 receptor agonism and selectivity. semanticscholar.orgacs.org

Studies have shown that while many of these indazole-based compounds are potent 5-HT2A agonists, achieving selectivity over other 5-HT2 subtypes, particularly the 5-HT2B receptor, remains a significant challenge. semanticscholar.orgacs.org Agonism at the 5-HT2B receptor is often associated with safety concerns, making rigorous profiling of subtype selectivity essential. acs.org

The functional potency of several indazole analogs at the three 5-HT2 receptor subtypes is presented in the table below.

| Compound | 5-HT2A EC₅₀ (nM) semanticscholar.orgacs.org | 5-HT2B EC₅₀ (nM) semanticscholar.orgacs.org | 5-HT2C EC₅₀ (nM) semanticscholar.orgacs.org |

|---|---|---|---|

| 5-MeO-DMT | 13 | 1.1 | 120 |

| Indazole Analog 6a | 13 | 1.1 | 120 |

| Indazole Analog 6b | 18 | 0.4 | 140 |

| Indazole Analog 6c | 30 | 0.4 | 330 |

| Indazole Analog 15 | 130 | 1.5 | >10000 |

| Indazole Analog 17 | 110 | 1.3 | 2900 |

Table 2. Functional Potency of 5-MeO-DMT and Indazole Analogs at 5-HT2 Receptors.

These findings demonstrate that the bioisosteric replacement of indole with indazole can produce potent 5-HT2A agonists, but often with significant activity at the 5-HT2B receptor. semanticscholar.orgacs.org

Computational and In Silico Approaches in Preclinical Development

Computational, or in silico, methods have become indispensable tools in modern drug discovery and preclinical development, revolutionizing the study of psychoactive compounds like Mebufotenin. nih.gov These techniques allow researchers to model and predict the behavior of molecules, rationalize structure-activity relationships, and guide the synthesis of new compounds with desired properties, thereby accelerating the research process. nih.govnih.gov

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's binding site. ub.edu For Mebufotenin and its analogs, docking studies can provide detailed insights into the specific interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-receptor complex at an atomic level. ub.edunih.gov For instance, computational docking analyses of 5-MeO-tryptamines have been used to predict their interaction within the 5-HT1A and 5-HT2A binding pockets. ub.edunih.gov Similarly, in silico docking of indazole analogs has suggested that high potency may be a result of specific interactions, such as halogen-bonding, within the 5-HT2A orthosteric pocket. nih.gov

Molecular Dynamics (MD) Simulations are used to study the physical movements of atoms and molecules over time. These simulations can reveal the dynamic nature of the ligand-receptor interaction, providing a more realistic picture than the static view offered by docking. mdpi.com MD can help assess the stability of a ligand's binding pose and elucidate how the ligand induces conformational changes in the receptor to initiate signaling. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds. nih.gov

These computational approaches, often used in combination, provide a powerful platform for the preclinical evaluation of Mebufotenin analogs. nih.gov They enable the rational design of new molecules, help prioritize which compounds to synthesize and test, and offer a deeper understanding of the molecular mechanisms underlying their pharmacological effects.

Q & A

Q. What analytical techniques are essential for characterizing the purity and stability of mebufotenin succinate in preclinical studies?

To ensure accurate characterization, researchers should employ a combination of high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Stability studies require accelerated degradation testing under varying pH, temperature, and light conditions, followed by quantification of degradation products using validated HPLC methods. These protocols align with guidelines for compound characterization in medicinal chemistry research .

Q. How should researchers design experiments to confirm the pharmacological activity of this compound in vitro?

A standardized approach involves:

- Dose-response curves : Testing multiple concentrations (e.g., IC₅₀/EC₅₀ determination) across relevant cell lines.

- Control groups : Including positive controls (e.g., known agonists/antagonists) and vehicle controls.

- Replicate experiments : Conducting ≥3 independent trials to ensure reproducibility. Statistical analysis (e.g., ANOVA with post-hoc tests) should be applied to compare treatment effects, as outlined in clinical trial reporting standards .

Q. What are the critical parameters for ensuring reproducibility in synthesizing this compound?

Key parameters include:

- Reagent stoichiometry : Precise molar ratios of starting materials.

- Reaction conditions : Temperature, pH, and solvent purity.

- Purification methods : Column chromatography or recrystallization protocols. Detailed documentation of these steps, including batch-to-batch variability analysis, is essential for replication, as emphasized in experimental methodology guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Contradictions often arise from bioavailability or metabolic differences. A systematic approach includes:

- Pharmacokinetic profiling : Measuring plasma/tissue concentrations over time.

- Metabolite identification : Using LC-MS/MS to detect active/inactive metabolites.

- Species-specific modeling : Comparing humanized animal models to cell-based assays. Frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) can refine hypotheses by aligning experimental endpoints with clinical relevance .

Q. What experimental design strategies optimize the formulation of this compound for enhanced CNS delivery?

A Design of Experiments (DoE) approach is recommended:

- Factors : Polymer concentration, particle size, and encapsulation efficiency.

- Responses : Drug release kinetics and blood-brain barrier penetration. Full factorial designs (e.g., 3³ layouts) enable identification of synergistic/interacting factors, as demonstrated in polymer nanoparticle studies . ANOVA results from such designs (e.g., p < 0.05 for air pressure vs. fiber diameter) guide parameter optimization .

Q. How should researchers statistically analyze clinical trial data for this compound to address heterogeneous patient responses?

Advanced methods include:

- Subgroup analysis : Stratifying patients by biomarkers (e.g., CYP enzyme activity).

- Mixed-effects models : Accounting for inter-individual variability in pharmacokinetics.

- Bayesian adaptive designs : Adjusting dosing regimens in real-time trials. These methods align with FDA-endorsed adaptive trial frameworks, as seen in Phase 2a studies reporting 87.5% remission rates in refractory depression .

Methodological Frameworks

What criteria ensure a research question about this compound is both rigorous and feasible?

Apply the FINER framework :

- Feasible : Adequate sample size and resources.

- Interesting : Addresses gaps (e.g., mechanism of rapid antidepressant effects).

- Novel : Explores understudied pathways (e.g., σ-1 receptor modulation).

- Ethical : Complies with ICH-GCP guidelines for human/animal studies.

- Relevant : Aligns with NIH priorities for mental health therapeutics .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

A multi-step workflow includes:

- Transcriptomics : RNA-seq to identify differentially expressed genes.

- Proteomics : SILAC/TMT labeling for protein quantification.

- Pathway enrichment : Tools like STRING or KEGG for network analysis. Data integration platforms (e.g., Cytoscape) visualize cross-omics interactions, as recommended in systems pharmacology guidelines .

Data Reporting and Compliance

Q. What are the minimum data requirements for publishing preclinical studies on this compound?

Journals typically require:

- Chemical characterization : Purity (≥95%), spectral data (NMR, MS).

- Pharmacological data : Dose-response curves, selectivity profiles.

- Ethics statements : IACUC/IRB approvals for animal/human studies. Supporting information must include raw datasets and statistical code, per transparency standards .

Q. How should conflicting stability data between lab-scale and pilot-scale batches of this compound be addressed?

Conduct root-cause analysis using:

- Process analytical technology (PAT) : Monitor critical quality attributes (CQAs) in real-time.

- Accelerated stability testing : Compare degradation pathways under stress conditions.

Contradictions often stem from scaling effects (e.g., mixing efficiency), necessitating quality-by-design (QbD) principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.